molecular formula C19H20N4O2S2 B3015146 N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-41-4

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B3015146
CAS RN: 1021133-41-4
M. Wt: 400.52
InChI Key: GGPQYPPSDQYDIU-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For example, 3-(4-Dimethylaminophenyl)-1-phenylpropenone was cured with thiosemicarbazide in ethanol containing a catalytic amount of triethylamine provided 5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-carbothioic acid amide .


Molecular Structure Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. For instance, thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .

Scientific Research Applications

Anti-angiogenic Activity

The inhibition of angiogenesis—the formation of new blood vessels—is crucial in cancer therapy. Tumors rely on angiogenesis to sustain their growth and metastasis. Research has shown that derivatives of this compound effectively block blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model . Specifically, compounds 10a, 10b, 10c, 12b, 14b, and 14c demonstrated significant anti-angiogenic activity. The presence of electron-donating and withdrawing groups at specific positions on the phenyl ring of the side chain appears to influence their potency as both anti-angiogenic and cytotoxic agents.

Antimicrobial and Anticancer Potential

Efforts have been made to combat drug resistance in pathogens and cancer cells. Newly synthesized derivatives containing the thiazole and chloroacetamide moieties have been studied for their pharmacological activities. These compounds show promise as antimicrobial and anticancer agents .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They are one of the significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . This suggests that thiazoles will continue to be a focus of research in the future.

properties

IUPAC Name

N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-23(2)15-8-5-13(6-9-15)20-17(24)10-7-14-12-27-19(21-14)22-18(25)16-4-3-11-26-16/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPQYPPSDQYDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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